

# Preclinical Data on SAGE-718 (dalzanemdor): An NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NMDA receptor modulator 2

Cat. No.: B15141217 Get Quote

This technical guide provides an in-depth overview of the preclinical data for SAGE-718 (dalzanemdor), a novel, investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. SAGE-718 is being developed for the potential treatment of cognitive impairment associated with neurodegenerative disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

#### **Introduction to NMDA Receptors and SAGE-718**

N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels that play a critical role in excitatory neurotransmission, synaptic plasticity, learning, and memory.[4][5][6] These receptors are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[4] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[5]

NMDA receptor hypofunction has been implicated in the pathophysiology of cognitive deficits observed in several neurodegenerative disorders, including Huntington's, Parkinson's, and Alzheimer's diseases.[2][4][7] Enhancing NMDA receptor activity through positive allosteric modulation represents a promising therapeutic strategy to address these cognitive impairments.[2][8]

SAGE-718 is a synthetic, orally bioavailable neuroactive steroid that is an analogue of 24(S)-hydroxycholesterol (24S-HC), an endogenous brain cholesterol metabolite that positively modulates NMDA receptors.[1][2][7] As a PAM, SAGE-718 is designed to enhance the activity



of NMDA receptors in the presence of their natural ligands, potentially restoring normal receptor function in conditions of hypofunction.[7][8]

## **Data Presentation**

The following tables summarize the quantitative preclinical data for SAGE-718.

Table 1: In Vitro Pharmacology of SAGE-718

| Receptor Subtype         | Effect                      | Potency/Efficacy            | Source |
|--------------------------|-----------------------------|-----------------------------|--------|
| GluN1/GluN2A             | Potentiation                | Equipotent across subtypes  | [8]    |
| GluN1/GluN2B             | Potentiation                | Equipotent across subtypes  | [8]    |
| GluN1/GluN2C             | Potentiation                | Equipotent across subtypes  | [8]    |
| GluN1/GluN2D             | Potentiation                | Equipotent across subtypes  | [8]    |
| Native NMDA<br>Receptors | Increased EPSP<br>Amplitude | No effect on decay kinetics | [8]    |

Table 2: In Vivo Pharmacokinetics of SAGE-718



| Species              | Parameter                           | Value       | Source |
|----------------------|-------------------------------------|-------------|--------|
| Rat                  | Half-life (Plasma)                  | 26.3 hours  | [7]    |
| Rat                  | Half-life (Brain)                   | 30.7 hours  | [7]    |
| Dog                  | Oral Bioavailability                | 30% - 73%   | [2]    |
| Human (Healthy)      | Tmax (single dose)                  | 4-7 hours   | [3]    |
| Human (Healthy)      | Half-life (single & multiple doses) | 8-118 hours | [3]    |
| Human (Healthy)      | Time to Steady State                | 11 days     | [2][3] |
| Human (Huntington's) | Time to Steady State                | 13 days     | [2][3] |

Table 3: Preclinical Efficacy of SAGE-718 in Animal Models

| Animal Model                                                      | Effect of SAGE-718                                       | Source |
|-------------------------------------------------------------------|----------------------------------------------------------|--------|
| Phencyclidine (PCP)-induced social deficits                       | Ameliorated deficits                                     | [8]    |
| Ketamine-evoked increase in gamma frequency band power (EEG)      | Accelerated rate of return to baseline                   | [8]    |
| 7-dehydrocholesterol reductase inhibition (cholesterol depletion) | Ameliorated behavioral and electrophysiological deficits | [8]    |

## **Experimental Protocols**

In Vitro Electrophysiology: The effects of SAGE-718 on specific NMDA receptor subtypes were evaluated using two-electrode voltage-clamp recordings in Xenopus oocytes expressing recombinant human GluN1 and GluN2A-D subunits. Oocytes were clamped at a holding potential of -70 mV, and currents were evoked by the application of glutamate and glycine. SAGE-718 was co-applied with the agonists to determine its modulatory effect on the receptor-mediated current. For studies on native receptors, whole-cell patch-clamp recordings were







performed on striatal medium spiny neurons in brain slices. Excitatory postsynaptic potentials (EPSPs) were evoked by electrical stimulation, and the effect of SAGE-718 on the NMDA receptor component of the EPSP was measured.[8]

Animal Models of NMDA Receptor Hypofunction:

- Phencyclidine (PCP) Model: To induce social deficits, rodents were administered subchronic
  doses of PCP, a non-competitive NMDA receptor antagonist. Social interaction was then
  assessed by measuring the time spent in social contact between two unfamiliar animals.
   SAGE-718 was administered prior to the behavioral testing to evaluate its ability to reverse
  the PCP-induced deficits.[8]
- Ketamine Challenge Model: The effect of SAGE-718 on NMDA receptor open-channel block
  was assessed using ketamine. The rate of unblock of ketamine from the GluN1/GluN2A
  receptor was measured in vitro. In vivo, the effect of SAGE-718 on the ketamine-induced
  increase in gamma band power in the electroencephalogram (EEG) was measured in
  rodents to assess target engagement.[8]

Pharmacokinetic Studies: The pharmacokinetic profile of SAGE-718 was determined in rats and dogs following oral and intravenous administration. Blood samples were collected at various time points, and plasma concentrations of SAGE-718 were quantified using liquid chromatography-mass spectrometry (LC-MS). Standard pharmacokinetic parameters, including half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, were calculated.[2][7]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: NMDA Receptor Signaling Pathway.





Click to download full resolution via product page

Caption: Experimental Workflow for NMDA Receptor Modulator Screening.





Click to download full resolution via product page

Caption: Proposed Mechanism of Action of SAGE-718.

## **Preclinical Safety and Tolerability**

Preclinical studies have demonstrated a favorable safety profile for SAGE-718.[8] A key concern with compounds that enhance glutamatergic signaling is the potential for excitotoxicity or pro-convulsant activity.[7] However, in preclinical models, SAGE-718 did not produce epileptiform activity in a seizure model and did not have any observed pro-convulsant effects. [7][8] Furthermore, chronic dosing in a 6-month toxicology study in rats did not reveal any effects on survival or other adverse events, and there was no evidence of neurodegeneration. [7][8]

#### Conclusion

The preclinical data for SAGE-718 (dalzanemdor) characterize it as a potent, orally bioavailable NMDA receptor positive allosteric modulator. It enhances the function of all major GluN2-containing NMDA receptor subtypes and has demonstrated efficacy in animal models of NMDA



receptor hypofunction and cognitive impairment.[8] The pharmacokinetic profile supports once-daily dosing.[2][3] Importantly, the preclinical safety profile suggests a low risk of excitotoxicity or pro-convulsant activity, a critical feature for a CNS therapeutic targeting the glutamate system.[7][8] These findings provided a strong rationale for the clinical development of SAGE-718 for the treatment of cognitive impairment in neurodegenerative disorders.[8] While recent clinical trial results in Huntington's and Parkinson's disease have been disappointing, leading to the discontinuation of development for those indications, the compound was generally well-tolerated.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dalzanemdor Wikipedia [en.wikipedia.org]
- 2. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose-finding studies in healthy participants and an open-label study in participants with Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor Biology of the NMDA Receptor NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NMDA receptor Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]



 To cite this document: BenchChem. [Preclinical Data on SAGE-718 (dalzanemdor): An NMDA Receptor Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141217#preclinical-data-on-nmda-receptor-modulator-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com